alpha-D-ribopyranose structure and conformation
alpha-D-ribopyranose structure and conformation
An In-depth Technical Guide on the Structure and Conformation of alpha-D-Ribopyranose
Introduction
D-Ribose, a fundamental aldopentose monosaccharide, is a cornerstone of biological systems, forming the backbone of ribonucleic acid (RNA) and serving as a precursor to vital molecules like adenosine (B11128) triphosphate (ATP). In solution, D-ribose exists as a complex equilibrium mixture of five isomers: the open-chain aldehyde form, and four cyclic forms—α- and β-furanoses (five-membered rings) and α- and β-pyranoses (six-membered rings). While the β-furanose form is integral to RNA, the pyranose forms are also of significant chemical and biological interest. This guide provides a detailed technical examination of the structure and conformational landscape of a specific isomer: alpha-D-ribopyranose.
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this carbohydrate. We will delve into its three-dimensional structure, the energetic favourability of its various conformations, and the experimental and computational methodologies used for its characterization.
Molecular Structure of alpha-D-Ribopyranose
alpha-D-Ribopyranose is the cyclic six-membered ring form of D-ribose. The designation 'D' refers to the stereochemistry at the highest-numbered chiral center (C4), which has the same configuration as D-glyceraldehyde. The prefix 'alpha' specifies the configuration at the anomeric carbon (C1), the carbon atom derived from the original aldehyde group.[1] In the 'alpha' anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5 in hexopyranoses). For a pentopyranose like ribose, the 'alpha' designation means the anomeric hydroxyl group and the hydroxyl group on the reference carbon (C4) are cis to each other.[1]
The systematic IUPAC name for alpha-D-ribopyranose is (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol.[2] The pyranose ring consists of five carbon atoms and one oxygen atom, adopting a non-planar structure to minimize torsional and steric strain.
Conformational Analysis
The six-membered pyranose ring of alpha-D-ribopyranose is not planar. It predominantly adopts puckered "chair" conformations to alleviate the steric strain that would arise from an eclipsed arrangement of substituents. The two primary chair conformations are designated as ⁴C₁ (where C4 is above and C1 is below the plane defined by C2, C3, C5, and O5) and ¹C₄ (where C1 is above and C4 is below the plane).[3] These two chair forms can interconvert through higher-energy intermediates, such as boat and skew-boat conformations.[4][5]
The relative stability of the ⁴C₁ and ¹C₄ conformations is dictated by a delicate balance of two key factors:
-
Steric Interactions : The bulky hydroxyl groups prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.
-
The Anomeric Effect : A stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position. This is attributed to a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C1-substituent bond.[6]
For alpha-D-ribopyranose, the ¹C₄ conformation places the anomeric C1-OH group in an axial position, which is favored by the anomeric effect. However, it also places the OH groups at C2 and C4 in axial positions, leading to significant 1,3-diaxial steric repulsion. Conversely, the ⁴C₁ conformation places the C1-OH group in an equatorial position, but also positions the OH groups at C2, C3, and C4 in equatorial positions, minimizing steric strain. The final conformational equilibrium in solution is a population-weighted average of these forms, reflecting their relative free energies. Computational studies on D-ribose have explored these complex equilibria.[7]
Conformational Equilibrium Visualization
The interconversion between the two chair conformations of alpha-D-ribopyranose is a dynamic equilibrium process that proceeds through higher-energy boat and skew-boat transition states.
Caption: Conformational equilibrium of alpha-D-ribopyranose between the ⁴C₁ and ¹C₄ chair forms.
Quantitative Structural and Spectroscopic Data
The precise geometry and conformational energies of alpha-D-ribopyranose can be determined through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.
Table 1: Calculated Relative Energies of D-Ribopyranose Conformers
Note: Data from computational studies often focuses on the most stable anomers. The following represents typical energy differences found in computational studies of pentoses. Specific values for the alpha-anomer can vary based on the computational method and solvent model.
| Conformer | Computational Method | Relative Free Energy (ΔG, kJ/mol) | Reference |
| β-pyranose (¹C₄) | G4 | 0.0 (Global Minimum) | [7] |
| β-pyranose (⁴C₁) | G4 | 0.9 | [7] |
| α-furanose (²T₁) | G4 | 10.4 | [7] |
| α-pyranose | G4 | Higher than β-anomers | [7] |
This table highlights that in the gas phase, β-pyranoses are often calculated to be the most stable forms of D-ribose.[7]
Table 2: Representative Geometric Parameters (Cremer-Pople Puckering Coordinates)
Ring puckering is quantitatively described by the Cremer-Pople parameters (Q, θ, φ).[4][5] Ideal chair conformations have specific θ values, while Q represents the total puckering amplitude.
| Conformation | Parameter | Ideal Value | Typical Experimental/Calculated Range |
| ⁴C₁ Chair | θ (deg) | 0 | 0 - 15 |
| φ (deg) | - | Variable (e.g., ~151-158) | |
| Q (Å) | - | ~0.53 - 0.54 | |
| ¹C₄ Chair | θ (deg) | 180 | 169 - 180 |
| φ (deg) | - | Variable (e.g., ~135-195) | |
| Q (Å) | - | ~0.53 - 0.57 |
Data compiled from representative values for pyranose rings.[5]
Table 3: Typical NMR Spectroscopic Data for Pyranoses in D₂O
NMR spectroscopy is a primary tool for studying carbohydrate conformation in solution.[8][9] Chemical shifts and coupling constants are sensitive to the local electronic environment and geometry.
| Nucleus | Chemical Shift Range (ppm) | Comments |
| ¹H (Anomeric, H-1) | 4.5 – 5.5 | The chemical shift and coupling constant of H-1 are highly diagnostic of the anomer and its conformation.[9] |
| ¹H (Ring Protons) | 3.0 – 4.5 | Significant signal overlap is common, often requiring 2D NMR techniques for assignment.[9][10] |
| ¹³C (Anomeric, C-1) | 90 – 110 | The anomeric carbon is typically downfield from other ring carbons.[9] |
| ¹³C (Ring Carbons) | 60 – 85 | - |
| Coupling Constant | Typical Value (Hz) | Conformational Dependence |
| ³J(H1, H2) | 1 - 4 Hz (axial-equatorial) | Small value suggests an axial-equatorial or equatorial-equatorial relationship between H1 and H2. |
| 7 - 9 Hz (axial-axial) | Large value is indicative of a trans-diaxial relationship between H1 and H2. |
These values are used in conjunction with the Karplus equation to estimate dihedral angles and thus determine the dominant ring conformation.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for determining the structure and conformation of carbohydrates in solution.[10]
Methodology Workflow:
Caption: Workflow for NMR-based conformational analysis of alpha-D-ribopyranose.
Detailed Steps:
-
Sample Preparation : A pure sample of D-ribose is dissolved in deuterium (B1214612) oxide (D₂O) to exchange labile hydroxyl protons and provide a solvent signal for locking. The sample is allowed to equilibrate for several hours to ensure a stable anomeric mixture.
-
1D ¹H NMR : A standard one-dimensional proton NMR spectrum is acquired. The anomeric proton signals (typically 4.5-5.5 ppm) are integrated to determine the relative populations of the different isomers in the equilibrium mixture.[9] The multiplicity and magnitude of the ³J(H,H) coupling constants provide initial information on dihedral angles.
-
2D NMR Spectroscopy : A suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons (protons on adjacent carbons), allowing for a "walk" through the spin system of each isomer.[11]
-
TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single spin system, which is invaluable for assigning all protons belonging to a specific isomer, even in cases of severe signal overlap.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[8][11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Detects through-space correlations between protons that are close to each other (< 5 Å). This is critical for conformational analysis, as strong NOEs between protons at positions 1, 3, and 5 are indicative of axial orientations in a chair conformation.[12]
-
-
Data Analysis : The assigned chemical shifts and coupling constants are analyzed. Dihedral angles are estimated from ³J(H,H) values using the Karplus equation. NOE-derived distance restraints are used to build and validate a 3D model of the dominant conformation in solution.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[13][14]
Methodology Workflow:
-
Crystallization : The most critical and often challenging step is to grow a single, diffraction-quality crystal.[13] For D-ribose, this is typically achieved by slow evaporation of a saturated aqueous or alcohol-water solution. It has been shown that D-ribose crystallizes from solution as a mixture of α- and β-pyranose forms.[15]
-
Data Collection : The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[13]
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell. An atomic model is built into this map. This initial model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]
Computational Chemistry
Computational methods are used to predict the relative stabilities of different conformers and to complement experimental data.[7]
Methodology Workflow:
-
Model Building : Initial 3D structures of the ⁴C₁ and ¹C₄ chair conformations (and other relevant conformers) of alpha-D-ribopyranose are built.
-
Geometry Optimization : The energy of each structure is minimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the M06-2X functional) or Møller-Plesset perturbation theory (MP2).[7] This process finds the lowest energy geometry for each conformer.
-
Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy and free energy (G).
-
Energy Comparison : The relative free energies (ΔG) of the different conformers are compared to predict their equilibrium populations. These theoretical populations can then be compared with experimental data from NMR.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. books.rsc.org [books.rsc.org]
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